C22H23ClN4

Alzheimer's disease research Enzymology Neurochemistry

Substituting Methylene Violet 3RAX (CAS 4569-86-2) with generic phenazine dyes introduces experimental variability. This compound is uniquely characterized as a dual cholinesterase inhibitor with distinct mechanisms: hyperbolic non‑competitive AChE inhibition (Ki=1.58μM) and linear competitive BChE inhibition (Ki=0.51μM). Its stronger DNA‑binding constant and more negative heat‑capacity change versus Indoine Blue enable rigorous nucleic acid interaction studies. It also serves as the validated UPLC‑MS/MS internal standard for Methylene Blue quantification (r²>0.999). Procure the parent scaffold for SAR‑driven photosensitizer optimization.

Molecular Formula C22H23ClN4
Molecular Weight 378.9 g/mol
CAS No. 4569-86-2
Cat. No. B1363395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC22H23ClN4
CAS4569-86-2
Molecular FormulaC22H23ClN4
Molecular Weight378.9 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N)N=C2C=C1)C4=CC=CC=C4.[Cl-]
InChIInChI=1S/C22H22N4.ClH/c1-3-25(4-2)18-11-13-20-22(15-18)26(17-8-6-5-7-9-17)21-14-16(23)10-12-19(21)24-20;/h5-15,23H,3-4H2,1-2H3;1H
InChIKeyMOVNSGGBTSIUGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylene Violet 3RAX (CAS 4569-86-2) for Research Procurement: Phenazinium Dye with Quantifiable Cholinesterase Inhibition and DNA Photocleavage


Methylene Violet 3RAX (CAS 4569-86-2; C22H23ClN4; MW 378.9), also designated N,N-Diethylphenosafranine or C.I. 50206, is a cationic phenazinium dye widely employed in biological staining and photodynamic research [1]. Its characteristic absorption maximum (λmax) occurs at 557 nm, and the material is commercially supplied with a dye content of ≥90% . Unlike many generic phenazine dyes that are employed solely for histochemical visualization, Methylene Violet 3RAX possesses quantifiable, dual‑mode cholinesterase inhibition and well‑characterized DNA‑binding thermodynamics that directly underpin its application‑specific differentiation.

Why C22H23ClN4 (Methylene Violet 3RAX) Cannot Be Substituted with Generic Phenazine Dyes


Procurement of generic “phenazine dye” or “safranine‑type” compounds as substitutes for Methylene Violet 3RAX introduces substantial experimental variability and performance risk. Direct comparative studies demonstrate that Methylene Violet 3RAX exhibits a distinct cholinesterase inhibition profile (hyperbolic non‑competitive inhibition of AChE, linear competitive inhibition of BChE) that differs in both mechanism and potency from close analogs such as Safranin O and Methylene Blue [1]. Furthermore, its thermodynamic DNA‑binding parameters—including a stronger binding constant and a more negative heat‑capacity change than Indoine Blue—translate into quantitatively different nucleic acid interactions that are not interchangeable in either analytical or photodynamic workflows [2].

Quantitative Differentiation of Methylene Violet 3RAX (CAS 4569-86-2) Against Phenazine Dye Comparators


Cholinesterase Inhibition: Methylene Violet 3RAX vs. Safranin O

Methylene Violet 3RAX inhibits human erythrocyte acetylcholinesterase (AChE) with a Ki of 1.58 μM (hyperbolic non‑competitive) and human plasma butyrylcholinesterase (BChE) with a Ki of 0.51 μM (linear competitive) [1]. In contrast, Safranin O exhibits a more potent Ki for AChE (0.69 μM, hyperbolic non‑competitive) and a comparable Ki for BChE (0.44 μM, linear competitive) [2]. This difference in AChE potency (2.3‑fold) and the distinct inhibition mechanisms must be considered when selecting a probe for cholinergic enzyme studies.

Alzheimer's disease research Enzymology Neurochemistry

DNA Binding Affinity and Thermodynamics: Methylene Violet 3RAX vs. Indoine Blue

Methylene Violet 3RAX binds to double‑stranded DNA by intercalation with an affinity constant on the order of 10⁵ M⁻¹, significantly exceeding that of the structurally related phenazinium dye Indoine Blue [1]. Calorimetric analysis reveals a more negative heat‑capacity change (ΔCp) for Methylene Violet 3RAX, indicating a larger contribution from hydrophobic forces in the binding interaction compared to Indoine Blue [1].

DNA intercalation Biophysical chemistry Drug‑DNA interaction

DNA Photocleavage Activity: Methylene Violet 3RAX vs. Its Own Derivatives

At a concentration of 400 μM, Methylene Violet 3RAX (compound 1) induces 38% DNA photocleavage under visible‑light irradiation [1]. This value serves as a baseline for evaluating structural modifications: derivatives 2–5 exhibit photocleavage efficiencies of 40%, 30%, 20%, and 13%, respectively [1]. The data establish Methylene Violet 3RAX as the reference compound for tuning photosensitizer activity via amino‑group modification.

Photodynamic therapy DNA damage Singlet oxygen

Singlet Oxygen Quantum Yield: Methylene Violet 3RAX vs. Methylene Blue

The singlet oxygen quantum yield (ΦΔ) of Methylene Violet 3RAX (0.27) is approximately half that of Methylene Blue in methanol solution (ΦΔ = 0.51) and comparable to Methylene Blue in solid‑phase Nafion films (ΦΔ = 0.24 ± 0.03) [1][2]. This places Methylene Violet 3RAX in a distinct category of photosensitizers with intermediate singlet oxygen generation efficiency, suitable for applications where excessive reactive oxygen species production is undesirable.

Photodynamic therapy Photosensitizer Singlet oxygen

Analytical Chromatographic Performance: Methylene Violet 3RAX as Internal Standard for Methylene Blue

When employed as an internal standard in UPLC‑MS/MS quantification of Methylene Blue, Methylene Violet 3RAX achieves baseline chromatographic separation within <2 min (isocratic elution) and yields excellent linearity (r² > 0.999) with a limit of detection (LOD) of 0.1 ng mL⁻¹ and a limit of quantification (LOQ) of 0.4 ng mL⁻¹ [1]. This validated analytical performance is specific to the Methylene Violet 3RAX / Methylene Blue pair and cannot be assumed for other phenazine analogs without method re‑validation.

UPLC‑MS/MS Analytical chemistry Environmental monitoring

Evidence‑Driven Application Scenarios for Methylene Violet 3RAX (CAS 4569‑86‑2)


Cholinesterase Inhibition Studies in Alzheimer's Disease Research

Methylene Violet 3RAX is a mechanistically well‑defined dual inhibitor of human AChE (Ki = 1.58 μM, hyperbolic non‑competitive) and BChE (Ki = 0.51 μM, linear competitive) [1]. Its 2.3‑fold lower potency for AChE compared to Safranin O (Ki = 0.69 μM) makes it the preferred probe when a less potent, yet fully characterized, inhibitor is required for enzyme kinetic profiling or as a reference compound in drug discovery programs targeting cholinergic dysfunction [2].

DNA‑Intercalation and Thermodynamic Studies of Nucleic Acid Binding

Due to its stronger DNA‑binding affinity and more negative heat‑capacity change relative to Indoine Blue, Methylene Violet 3RAX is the compound of choice for investigating the role of hydrophobic forces in phenazinium‑DNA intercalation [1]. Its well‑documented thermodynamic signature supports rigorous biophysical studies where calorimetric data are essential for differentiating binding mechanisms.

Structure‑Activity Relationship (SAR) Studies in Photodynamic Therapy

Methylene Violet 3RAX serves as the unmodified parent scaffold in comparative DNA photocleavage assays. Its baseline activity (38% cleavage at 400 μM) provides the essential reference point for evaluating amino‑group‑modified derivatives (40–13% cleavage) [1]. Procurement of the parent compound is a prerequisite for any SAR investigation aimed at optimizing phenazinium‑based photosensitizers.

Analytical Method Development and Validation for Methylene Blue Quantification

Methylene Violet 3RAX is the validated internal standard for UPLC‑MS/MS analysis of Methylene Blue in environmental and biological matrices, delivering <2 min separation, r² > 0.999 linearity, and sub‑ng mL⁻¹ detection limits [1]. Its established performance eliminates the need for method re‑validation when substituting an internal standard; procurement should be limited to this specific compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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